molecular formula C7H13ClN2O B12116756 Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride

Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride

Cat. No.: B12116756
M. Wt: 176.64 g/mol
InChI Key: CDBNEYRYSFWIMZ-UHFFFAOYSA-N
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Description

Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is a heterocyclic compound with a unique structure that includes a pyrrolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride typically involves multistep processes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provides the desired product with moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and stability. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c10-7-5-2-1-3-8-6(5)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H

InChI Key

CDBNEYRYSFWIMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CNC2=O)NC1.Cl

Origin of Product

United States

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